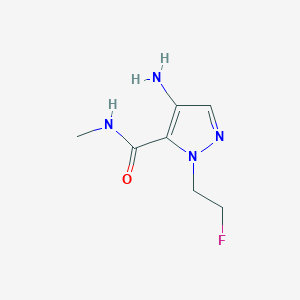

4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-5-carboxamide

Beschreibung

4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-5-carboxamide (molecular formula: C₈H₁₃FN₄O, average mass: 200.217 g/mol) is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl group at the 1-position and an N-methyl carboxamide moiety at the 5-position of the pyrazole ring . Its monoisotopic mass is 200.107339 g/mol, and it has a ChemSpider ID of 64831843.

Eigenschaften

IUPAC Name |

4-amino-2-(2-fluoroethyl)-N-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FN4O/c1-10-7(13)6-5(9)4-11-12(6)3-2-8/h4H,2-3,9H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGLVLIVNHNBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=NN1CCF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole-5-carboxamide with 2-fluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

- Molecular Formula : C₆H₈F₂N₄O

- Key Differences : Replaces the 2-fluoroethyl group with a 2,2-difluoroethyl substituent and lacks the N-methylation of the carboxamide .

- Impact: Increased lipophilicity due to additional fluorine atoms. Predicted density: 1.68 g/cm³ vs. ~1.5–1.6 g/cm³ for the target compound (estimated).

Tubulin Inhibitors with Fluoroethyl Groups (Patent Compounds)

- Example: 2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide (D.1.10) .

- Key Differences: Features a quinoline core instead of a pyrazole and a butanamide chain.

- Impact: Broader aromatic systems may enhance tubulin-binding affinity. Fluoroethyl group likely improves metabolic stability compared to non-fluorinated analogues.

Pyrazole-Carboxamide Derivatives with Aromatic Substituents

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

5-Amino-N-(4-chlorophenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (4c)

- Molecular Formula : C₁₆H₁₄ClN₅O

- Key Differences: Incorporates a 4-chlorophenyl carboxamide and a phenylamino group at the 3-position .

- Impact :

- Chlorine atom increases electronegativity and may enhance receptor binding.

- Melting point: 178–247°C (varies by substituent), suggesting higher crystallinity than the target compound.

N-Substituted Carboxamide Variants

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

N-(2-aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

- Molecular Formula : C₈H₁₃N₅O₃

- Key Differences : Nitro group at the 4-position and an ethyl group at the 1-position .

- Impact: Nitro group introduces strong electron-withdrawing effects, altering reactivity. Aminoethyl side chain may enhance solubility but reduce metabolic stability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Fluorine Effects : The 2-fluoroethyl group in the target compound balances metabolic stability and lipophilicity, whereas 2,2-difluoroethyl analogues (e.g., ) may exhibit prolonged half-lives but reduced solubility.

- Carboxamide Substitution : N-methylation (target compound) vs. unsubstituted carboxamide (e.g., ) influences hydrogen-bonding interactions, critical for target engagement in enzyme inhibition.

- Aromatic vs. Alkyl Substituents : Aromatic rings (e.g., ) enhance target affinity in kinase inhibitors, while alkyl chains (e.g., ) may optimize pharmacokinetic profiles.

Biologische Aktivität

4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-5-carboxamide (CAS No. 2101197-19-5) is a heterocyclic compound featuring a pyrazole ring, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other therapeutic potentials.

- Molecular Formula : C7H11FN4O

- Molecular Weight : 186.19 g/mol

- Structure : The compound includes a pyrazole core substituted with a fluoroethyl group and an amino group, enhancing its pharmacological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

- Cell Line Testing : The compound demonstrated notable inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .

- Selectivity : It showed limited toxicity to normal fibroblasts, indicating a potential therapeutic window for cancer treatment .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Molecular Targets : The fluoroethyl group enhances membrane penetration, allowing the compound to reach intracellular targets effectively. The pyrazole ring can interact with specific enzymes and receptors, modulating their activity.

- Inhibition of Key Enzymes : Studies suggest that derivatives of pyrazole compounds can inhibit enzymes like acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight:

- Variations at the N1 position of the pyrazole ring significantly affect biological activity. For instance, modifications leading to the introduction of different alkyl or aryl groups often result in decreased anticancer efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Mechanism of Action | Toxicity Profile |

|---|---|---|---|

| This compound | Moderate to High | Enzyme inhibition | Low |

| 4-Amino-1-methyl-1H-pyrazole-5-carboxamide | Low | Unknown | Moderate |

Case Study 1: In Vitro Efficacy

A study evaluated the cytotoxic potency of various pyrazole derivatives against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. The results indicated that compounds similar to 4-amino derivatives showed promising anticancer activity, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to understand the binding interactions between the compound and various protein targets associated with cancer progression. These studies reveal that the compound can effectively bind to active sites on proteins such as VEGFR2 and FGFR1, which are crucial in tumor angiogenesis and proliferation .

Q & A

Q. Key reaction conditions :

Basic: How is the structural identity and purity of this compound validated?

Answer:

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluoroethyl resonance at δ 4.5–5.0 ppm; carboxamide carbonyl at ~170 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 215.1) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group) .

- HPLC-PDA : Assess purity (>98%) using a C18 column, 0.1% TFA in H₂O/MeCN gradient .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Answer:

Discrepancies often arise from:

- Assay conditions : Solvent polarity (e.g., DMSO vs. aqueous buffer) affects compound aggregation. Use standardized protocols (e.g., ≤1% DMSO) .

- Enzyme source : Recombinant vs. native enzymes may have differing cofactor requirements. Validate with positive controls (e.g., known inhibitors) .

- Cellular permeability : Modify logP via pro-drug strategies (e.g., esterification of the carboxamide) to enhance membrane penetration .

Example : A study reported IC₅₀ = 2.5 μM (kinase A) vs. 15 μM (kinase B). This divergence was attributed to ATP-binding pocket steric hindrance, confirmed via molecular docking .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

Core modifications : Replace the 2-fluoroethyl group with chloroethyl or trifluoroethyl to assess halogen effects on lipophilicity (clogP) .

Carboxamide derivatives : Synthesize N-ethyl or N-cyclopropyl analogs to probe steric tolerance in target binding pockets .

Bioisosteric replacement : Substitute the pyrazole ring with 1,2,4-triazole and compare potency .

Case study : Replacing the methyl group on the carboxamide with a benzyl moiety increased selectivity for COX-2 inhibition by 8-fold, as shown in Table 1 :

| Derivative | R Group | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Selectivity Ratio |

|---|---|---|---|---|

| Parent | -CH₃ | 12 μM | 3.5 μM | 3.4 |

| D1 | -Benzyl | 25 μM | 3.1 μM | 8.1 |

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzyme inhibition : Fluorescence polarization assays for kinases (e.g., EGFR, CDK2) with ATP-concentration titrations .

- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines) .

- Cytotoxicity : MTT assay on HEK-293 and HeLa cells (48-hour exposure, IC₅₀ calculation) .

Note : Include serum stability tests (e.g., 10% FBS, 37°C) to rule off-target effects due to hydrolysis .

Advanced: How to design mechanistic studies for this compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Prioritize poses with H-bonds to hinge-region residues (e.g., Met793 in EGFR) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven (hydrophobic) vs. enthalpy-driven (H-bond) interactions .

- Kinetic studies : Perform stopped-flow assays to determine kcat/Km for enzyme inhibition (e.g., time-dependent vs. competitive) .

Critical parameter : Use ≥95% pure protein (validated by SDS-PAGE) to avoid artifactual data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.